2-(methylthio)-N-(2-(4-phenyl-1H-pyrazol-1-yl)ethyl)benzamide
Description
Properties
IUPAC Name |
2-methylsulfanyl-N-[2-(4-phenylpyrazol-1-yl)ethyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3OS/c1-24-18-10-6-5-9-17(18)19(23)20-11-12-22-14-16(13-21-22)15-7-3-2-4-8-15/h2-10,13-14H,11-12H2,1H3,(H,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNBJVMSJYXUDDI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC=C1C(=O)NCCN2C=C(C=N2)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(methylthio)-N-(2-(4-phenyl-1H-pyrazol-1-yl)ethyl)benzamide typically involves multi-step organic reactions. One common approach starts with the preparation of the benzamide core, followed by the introduction of the methylthio group and the pyrazolyl-ethyl substituent. The reaction conditions often require the use of specific catalysts, solvents, and temperature control to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using automated reactors and continuous flow systems. The process would be optimized for efficiency, cost-effectiveness, and environmental sustainability. Key considerations include the selection of raw materials, reaction kinetics, and purification techniques to achieve the desired quality standards.
Chemical Reactions Analysis
Types of Reactions
2-(methylthio)-N-(2-(4-phenyl-1H-pyrazol-1-yl)ethyl)benzamide can undergo various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to modify the pyrazolyl-ethyl substituent or the benzamide core.
Substitution: The aromatic ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be employed under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methylthio group can yield sulfoxides or sulfones, while substitution reactions on the aromatic ring can introduce various functional groups.
Scientific Research Applications
2-(methylthio)-N-(2-(4-phenyl-1H-pyrazol-1-yl)ethyl)benzamide has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound may be used in studies involving enzyme inhibition, receptor binding, or as a probe in biochemical assays.
Industry: It can be utilized in the production of specialty chemicals, agrochemicals, and materials science.
Mechanism of Action
The mechanism by which 2-(methylthio)-N-(2-(4-phenyl-1H-pyrazol-1-yl)ethyl)benzamide exerts its effects depends on its interaction with molecular targets. These may include enzymes, receptors, or other biomolecules. The compound’s structure allows it to bind to specific sites, modulating biological pathways and eliciting desired responses. Detailed studies on its binding affinity, selectivity, and downstream effects are essential to understand its mechanism of action fully.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Pyrazole-Containing Benzamide Derivatives
Pyrazole rings are common in bioactive molecules due to their ability to engage in hydrogen bonding and π-π interactions. Key analogs include:
- 4-Methyl-N-{2-[(2E)-2-{[3-(4-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}hydrazino]-2-oxoethyl}benzamide (): This compound replaces the methylthio group with a methyl-substituted hydrazone linker.
- N-(4-(2-(Methyl(3-methyl-1-phenyl-1H-pyrazol-5-yl)amino)thiazol-4-yl)phenyl)amides (): These derivatives incorporate a thiazole ring fused with pyrazole, increasing structural rigidity. The thiazole’s electron-rich nature may enhance binding to metal-containing enzymes, contrasting with the target compound’s simpler ethylamino linker .
Key Structural Differences:
Sulfur-Containing Benzamide Derivatives
Sulfur atoms in benzamide derivatives often influence pharmacokinetics and target binding. Notable examples include:
Thiazole-Triazole-Benzamide Hybrids ():
Compounds such as 9a–9e feature triazole-thiazole systems appended to benzimidazole cores. The triazole’s polarity may improve solubility compared to the target compound’s methylthio group, which is more hydrophobic. Docking studies () suggest these hybrids bind tightly to enzymatic active sites, likely due to triazole-mediated hydrogen bonding .- Isoxazolmethylthio/Thiazomethylthio-Benzamides (): These derivatives, such as 2-[[(2-methyl-4-thiazolyl)methyl]thio]-N-[2-[[3-(trifluoromethyl)-2-pyridinyl]amino]ethyl]-benzamide, replace the methylthio group with bulkier sulfur-containing heterocycles. The trifluoromethylpyridine group in compounds could enhance blood-brain barrier penetration compared to the target compound’s phenylpyrazole side chain .
Key Functional Comparisons:
Antioxidant Benzamide Analogs
Its hydroxyl groups confer potent antioxidant activity (IC₅₀ = 22.8 μM for DPPH scavenging), whereas the target compound’s methylthio group may prioritize enzyme inhibition over radical scavenging. This highlights how electronic effects (electron-donating -OH vs. electron-withdrawing -SCH₃) dictate biological roles .
Biological Activity
The compound 2-(methylthio)-N-(2-(4-phenyl-1H-pyrazol-1-yl)ethyl)benzamide has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and antiviral research. This article aims to provide a comprehensive overview of its biological activity, supported by data tables, case studies, and detailed research findings.
Chemical Structure and Properties
The molecular formula for this compound is . Its structure includes a benzamide core with a methylthio group and a pyrazole moiety, which are known to contribute to its biological properties.
Biological Activity Overview
Recent studies have highlighted several key biological activities associated with this compound:
Anticancer Activity
- Mechanism of Action : The compound exhibits cytotoxic effects against various cancer cell lines. It has been shown to induce apoptosis in cancer cells through the activation of caspase pathways.
- Case Studies :
- Study on MCF7 Cells : A concentration-dependent inhibition was observed with an IC50 value of 12.50 µM, indicating significant anticancer potential .
- Inhibition of Aurora Kinase : The compound demonstrated inhibition of Aurora-A kinase with an IC50 of 0.067 µM, which is crucial for cancer cell proliferation .
Antiviral Activity
- Mechanism : The compound has been reported to inhibit viral replication, particularly in studies targeting the hepatitis C virus (HCV).
- Research Findings :
Data Tables
| Biological Activity | Cell Line/Target | IC50 Value (µM) | Reference |
|---|---|---|---|
| Anticancer | MCF7 | 12.50 | |
| Aurora-A Kinase Inhibition | Various | 0.067 | |
| Antiviral | HCV | 0.20 |
Anticancer Studies
Research conducted by Bouabdallah et al. indicated that derivatives of pyrazole compounds exhibit significant cytotoxicity against Hep-2 and P815 cell lines, with IC50 values ranging from 3.25 mg/mL to 17.82 mg/mL . The presence of substituents at specific positions on the pyrazole ring was found to enhance the anticancer efficacy.
Antiviral Mechanisms
The antiviral properties of the compound were further elucidated in a study focusing on its ability to inhibit cyclooxygenase-2 (COX-2), which plays a role in viral replication processes. The findings revealed that compounds with similar structures could significantly reduce viral load in infected cells .
Q & A
Basic: What are the recommended synthetic routes for 2-(methylthio)-N-(2-(4-phenyl-1H-pyrazol-1-yl)ethyl)benzamide, and how can reaction conditions be optimized?
Answer:
The synthesis typically involves multi-step reactions starting from commercially available benzamide and pyrazole precursors. Key steps include:
- Amide coupling : Reacting 2-(methylthio)benzoic acid derivatives with ethylenediamine intermediates functionalized with 4-phenylpyrazole groups. Optimize using coupling agents like EDCl/HOBt in anhydrous DMF at 0–5°C to minimize side reactions .
- Functional group incorporation : Introduce the methylthio and pyrazole moieties via nucleophilic substitution or cyclization reactions. Solvent choice (e.g., THF for polar aprotic conditions) and temperature control (reflux at 80–100°C) are critical for yield .
- Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization from ethanol to achieve >95% purity. Monitor reaction progress via TLC (Rf ~0.3–0.5 in ethyl acetate/hexane 1:1) .
Basic: Which spectroscopic techniques are critical for characterizing the structure and purity of this compound?
Answer:
- 1H/13C NMR : Confirm the benzamide backbone (amide proton at δ ~8.5–9.0 ppm, aromatic protons between δ 7.0–8.0 ppm) and pyrazole substituents (distinct singlet for pyrazole protons at δ ~7.5 ppm). Compare with reference spectra of analogous pyrazole-benzamide derivatives .
- Mass Spectrometry (HRMS) : Validate molecular weight (expected [M+H]+ ~394.1 g/mol) and isotopic pattern. Use ESI+ mode with acetonitrile/0.1% formic acid .
- HPLC-PDA : Assess purity (>98%) using a C18 column (acetonitrile/water 70:30, flow rate 1 mL/min, λ = 254 nm). Retention time should align with standards .
Advanced: What strategies are effective for elucidating the biological targets and mechanisms of action of this benzamide derivative?
Answer:
- Target identification : Perform kinase profiling assays (e.g., Eurofins KinaseProfiler™) to screen against 300+ kinases. Prioritize targets with <100 nM IC50 values .
- Cellular assays : Use HEK293 or HeLa cells transfected with luciferase reporters under pathway-specific promoters (e.g., NF-κB or MAPK) to evaluate dose-dependent inhibition .
- SPR/BLI studies : Immobilize recombinant proteins (e.g., EGFR or PI3K) on sensor chips to measure binding kinetics (KD, kon/koff) .
Advanced: How can structure-activity relationship (SAR) studies be designed to improve the compound’s pharmacological profile?
Answer:
- Analog synthesis : Modify the methylthio group (e.g., replace with ethylthio or sulfoxide) and pyrazole substituents (e.g., 4-fluorophenyl vs. 4-methoxyphenyl). Use parallel synthesis to generate a 20–50 compound library .
- Biological testing : Screen analogs in cytotoxicity (MTT assay), solubility (shake-flask method), and metabolic stability (microsomal incubation) assays. Prioritize analogs with improved IC50 (<1 µM) and aqueous solubility (>50 µg/mL) .
- QSAR modeling : Train models using MOE or Schrodinger Suite to predict logP, pKa, and bioavailability. Validate with experimental data .
Advanced: How should researchers address contradictions in biological activity data across different experimental models?
Answer:
- Model validation : Compare results in immortalized cell lines (e.g., MCF-7) versus primary cells (e.g., PBMCs) to rule out cell-specific artifacts .
- Assay standardization : Replicate dose-response curves (e.g., 0.1–100 µM) in triplicate using the same ATP concentration (1 mM) in kinase assays to minimize variability .
- Meta-analysis : Aggregate data from public repositories (ChEMBL, PubChem) and apply statistical tools (e.g., ANOVA with Tukey’s post hoc test) to identify outliers .
Basic: What are the key considerations for ensuring compound stability during storage and experimental use?
Answer:
- Storage : Store lyophilized powder at −20°C under argon in amber vials to prevent oxidation of the methylthio group. Prepare DMSO stock solutions (10 mM) and aliquot to avoid freeze-thaw cycles .
- In-use stability : Monitor degradation via HPLC after 24-hour incubation in PBS (pH 7.4) or cell culture media (RPMI + 10% FBS). Acceptable degradation is <5% .
Advanced: What computational methods are recommended for predicting binding modes and guiding structural modifications?
Answer:
- Molecular docking : Use AutoDock Vina or Glide to dock the compound into crystal structures of targets (e.g., PDB: 1XKK for EGFR). Focus on key interactions (e.g., hydrogen bonds with Thr766, hydrophobic contacts with Leu694) .
- MD simulations : Run 100 ns simulations in GROMACS to assess binding stability. Calculate RMSD (<2 Å) and binding free energy (MM/PBSA) .
- Pharmacophore modeling : Generate 3D pharmacophores (e.g., hydrogen bond acceptors at the benzamide carbonyl) to guide analog design .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
